molecular formula C23H21N3OS B4198691 N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide

N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide

Cat. No. B4198691
M. Wt: 387.5 g/mol
InChI Key: XCAFPRHNQCKSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them resistant to chemotherapy and radiation therapy. ABT-263 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.

Mechanism of Action

N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-w, thereby inhibiting their anti-apoptotic function. This leads to the activation of pro-apoptotic proteins, such as BAK and BAX, which trigger the release of cytochrome c from the mitochondria, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. This compound has a relatively short half-life and is rapidly metabolized in the liver, which may limit its efficacy in some cases.

Advantages and Limitations for Lab Experiments

N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide has several advantages as a research tool, including its high potency and selectivity for BCL-2 family proteins, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several potential future directions for research on N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide. These include:
1. Development of more potent and selective BCL-2 family protein inhibitors.
2. Exploration of combination therapies with this compound and other cancer treatments, such as immunotherapy.
3. Investigation of the role of BCL-2 family proteins in other diseases, such as neurodegenerative disorders.
4. Development of more stable and bioavailable formulations of this compound.
5. Investigation of the potential of this compound as a cancer prevention agent.
In conclusion, this compound is a promising small molecule inhibitor that targets BCL-2 family proteins and induces apoptosis in cancer cells. It has shown efficacy in preclinical and clinical studies and has several advantages as a research tool. However, further research is needed to optimize its efficacy and explore its potential in other areas of medicine.

Scientific Research Applications

N-[1-(1-allyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown efficacy in various types of cancer, including lymphoma, leukemia, multiple myeloma, and solid tumors such as lung, breast, and ovarian cancer. This compound works by binding to BCL-2 family proteins, thereby inducing apoptosis in cancer cells.

properties

IUPAC Name

N-[2-phenyl-1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-2-14-26-20-12-7-6-11-18(20)24-22(26)19(16-17-9-4-3-5-10-17)25-23(27)21-13-8-15-28-21/h2-13,15,19H,1,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAFPRHNQCKSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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